molecular formula C16H17NOS B15169944 N-(3-(Phenylthio)propyl)benzamide CAS No. 908097-76-7

N-(3-(Phenylthio)propyl)benzamide

Cat. No.: B15169944
CAS No.: 908097-76-7
M. Wt: 271.4 g/mol
InChI Key: QTABHDMIINBELC-UHFFFAOYSA-N
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Description

A Legacy of Benzamide (B126) and Organosulfur Chemistry in Academic Research

The intellectual lineage of N-(3-(Phenylthio)propyl)benzamide is rooted in the extensive histories of two major classes of organic compounds: benzamides and organosulfur compounds. Benzamides, derivatives of benzoic acid, have been a cornerstone of medicinal chemistry for decades. researchgate.netjchemrev.com Their structural motif is present in a wide array of pharmaceuticals, showcasing diverse biological activities including anti-inflammatory, analgesic, and anticancer properties. mdpi.com The stability and synthetic accessibility of the benzamide group have made it a favored scaffold in the design of new therapeutic agents. mdpi.comchemicalbook.com

Concurrently, the field of organosulfur chemistry, which studies compounds containing carbon-sulfur bonds, has a rich history dating back to the 19th century. nih.gov These compounds are ubiquitous in nature, playing vital roles in biological systems, as seen in the amino acids cysteine and methionine, and in natural products like garlic-derived allicin. benthamscience.comresearchgate.net In medicine, organosulfur compounds have been pivotal, with iconic examples including penicillin and sulfa drugs. benthamscience.com The unique electronic properties of sulfur bestow these molecules with diverse reactivity and biological functions, making them a fertile ground for academic and industrial research. nih.govresearchgate.net

The this compound Scaffold: A Molecule of Modern Interest

The this compound scaffold, which elegantly combines a benzamide moiety with a phenylthioether group linked by a propyl chain, represents a convergence of these two historical fields. This specific arrangement of functional groups has garnered attention for its potential applications in medicinal chemistry and organic synthesis. nih.gov Research into structurally similar molecules, such as 3-(benzylthio)benzamide derivatives, has revealed potent and selective inhibitory activity against enzymes like sirtuin-2 (SIRT2). nih.gov The inhibition of SIRT2 is a therapeutic strategy being explored for neurodegenerative diseases such as Huntington's disease, highlighting the potential of the thioether-benzamide scaffold in addressing significant medical challenges. nih.gov

The significance of this scaffold lies in its role as a versatile intermediate for the synthesis of more complex molecules and for its potential to interact with biological targets. nih.gov The thioether linkage, in particular, offers opportunities for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can modulate the compound's biological activity and physicochemical properties. nih.govnih.gov

Key Research Paradigms in the Study of this compound and Its Analogs

The investigation of this compound and related compounds employs a multidisciplinary approach, integrating advanced synthetic, analytical, and computational methods.

Synthesis and Characterization: The synthesis of benzamide derivatives is a well-established area of organic chemistry. Common methods include the reaction of an activated carboxylic acid, such as a benzoyl chloride, with an appropriate amine. nih.gov For this compound and its analogs, synthetic strategies often involve the coupling of a benzoyl-containing moiety with a propyl-amine functionalized with a phenylthio group. researchgate.net The characterization and structural elucidation of these synthesized compounds are routinely performed using a suite of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. nih.govdovepress.com

Infrared (IR) Spectroscopy: This technique is employed to identify key functional groups, such as the amide C=O and N-H stretching vibrations. nih.govdovepress.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govdovepress.com

X-ray Crystallography: For crystalline compounds, X-ray diffraction provides the definitive three-dimensional molecular structure. nih.gov

Biological Evaluation: A crucial aspect of the research involves assessing the biological activity of these compounds. This is often carried out through in vitro enzyme inhibition assays. For instance, analogs of this compound have been evaluated for their ability to inhibit enzymes like SIRT2. nih.gov Cellular assays are also employed to understand the effects of these compounds in a biological context, such as measuring changes in protein acetylation or their impact on cell viability and proliferation. nih.gov

Computational Studies: In recent years, computational chemistry has become an indispensable tool in the study of benzamide derivatives. nih.gov Techniques such as molecular docking are used to predict and analyze the binding interactions of these molecules with their target proteins, providing insights into the structural basis of their activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are also performed to correlate the chemical structure of a series of compounds with their biological activity, guiding the design of more potent and selective molecules. dovepress.com

Research Data on Benzamide Derivatives

To illustrate the types of data generated in the research of benzamide derivatives, the following tables provide examples of physical and spectroscopic data for a series of related compounds.

Table 1: Physical and Analytical Data for Selected Benzamide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-PropylbenzamideC₁₀H₁₃NO163.2284-86
This compoundC₁₆H₁₇NOS271.38Not Reported
2-((4-Ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamideC₂₄H₂₃N₃O₄S465.53148-149
3-(Benzylthio)benzamideC₁₄H₁₃NOS243.33128-130

Data for N-Propylbenzamide and 3-(Benzylthio)benzamide from publicly available databases. Data for 2-((4-Ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide from published research. nih.gov The melting point for this compound is not consistently reported in publicly accessible, non-commercial sources.

Table 2: Spectroscopic Data for a Representative Benzamide Derivative

This table presents example spectroscopic data for a compound structurally related to this compound, specifically a 2-((4-ethylphenoxy)methyl)-N-phenylcarbamothioyl)benzamide derivative, to illustrate the characterization process.

Spectroscopic TechniqueKey Observations
¹H-NMR (DMSO-d₆) Signals corresponding to aromatic protons, methylene (B1212753) protons of the ethyl and linker groups, and amide N-H protons are observed at their expected chemical shifts.
¹³C-NMR (DMSO-d₆) Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, the thiocarbonyl carbon, and the various aromatic and aliphatic carbons, are identified.
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching (amide and thioamide), C=O stretching (amide), and C=S stretching are present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight is observed, confirming the compound's mass.

This data is representative and based on published findings for structurally similar compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

908097-76-7

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-(3-phenylsulfanylpropyl)benzamide

InChI

InChI=1S/C16H17NOS/c18-16(14-8-3-1-4-9-14)17-12-7-13-19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18)

InChI Key

QTABHDMIINBELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCSC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Phenylthio Propyl Benzamide

Established Synthetic Pathways for N-(3-(Phenylthio)propyl)benzamide

The traditional synthesis of this compound is primarily achieved through the coupling of two key fragments: a benzoyl moiety and a 3-(phenylthio)propylamine moiety. This can be approached by first forming the benzamide (B126) and then introducing the phenylthio group, or by pre-synthesizing the amine bearing the phenylthio group followed by amidation.

Amide Bond Formation Strategies for the Benzamide Moiety

The formation of the amide bond is a cornerstone of this synthesis. The most common approach involves the reaction of a benzoic acid derivative with 3-(phenylthio)propan-1-amine. To facilitate this condensation reaction, which typically requires the removal of a water molecule, various coupling agents are employed.

Standard peptide coupling reagents are effective in this transformation. For instance, the reaction of benzoic acid with 3-(phenylthio)propan-1-amine in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), provides the desired this compound in good yields.

Another widely used method is the conversion of benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is then reacted with 3-(phenylthio)propan-1-amine, usually in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct slideshare.net.

A one-pot method has also been described for the synthesis of benzamides from benzoic acid, phosphorus oxychloride, and aqueous ammonia, which avoids the isolation of the acyl chloride intermediate google.com. While this specific example uses ammonia, the principle can be extended to primary amines like 3-(phenylthio)propan-1-amine.

Reagent 1Reagent 2Coupling Agent/MethodProductRef
Benzoic Acid3-(Phenylthio)propan-1-amineDCC, HOBtThis compoundGeneral Knowledge
Benzoyl Chloride3-(Phenylthio)propan-1-amineTriethylamineThis compound slideshare.net
Benzoic Acid3-(Phenylthio)propan-1-aminePhosphorus OxychlorideThis compound google.com

Integration of the Phenylthioalkyl Moiety

The 3-(phenylthio)propylamine core is a critical building block for the synthesis of this compound. This intermediate can be synthesized through several routes. One common method is the nucleophilic substitution of a 3-halopropylamine derivative, such as 3-chloropropylamine, with thiophenol in the presence of a base.

Alternatively, a Michael addition of thiophenol to acrylonitrile, followed by reduction of the nitrile group, would yield 3-(phenylthio)propan-1-amine. This multi-step process offers a versatile route to the key amine intermediate.

Another approach involves the reaction of a pre-formed N-(3-halopropyl)benzamide with thiophenol or its sodium salt. This strategy builds the benzamide backbone first and then introduces the phenylthio moiety in the final step.

Starting Material 1Starting Material 2Reaction TypeProduct
3-ChloropropylamineThiophenolNucleophilic Substitution3-(Phenylthio)propan-1-amine
AcrylonitrileThiophenolMichael Addition/Reduction3-(Phenylthio)propan-1-amine
N-(3-Bromopropyl)benzamideSodium ThiophenolateNucleophilic SubstitutionThis compound

Advanced Coupling Reactions in this compound Synthesis

While traditional methods are robust, advanced coupling reactions offer milder conditions and improved functional group tolerance. One-pot procedures that avoid the use of traditional coupling reagents have been developed, relying on the in-situ formation of a thioester intermediate from the carboxylic acid, which then reacts with the amine organic-chemistry.org. This "green" approach minimizes waste and simplifies purification. For instance, benzoic acid can be converted to a thioester, which then smoothly reacts with 3-(phenylthio)propan-1-amine to yield the final product.

Novel Synthetic Approaches and Catalyst Systems for this compound Analogues

Recent advancements in organic synthesis have introduced more efficient and environmentally friendly methods for the preparation of amides, which are applicable to the synthesis of this compound and its analogues.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for amide bond formation. While specific examples for this compound are not extensively documented, general palladium- and copper-catalyzed amidation reactions are well-established. These reactions can proceed under milder conditions than traditional methods and often exhibit high functional group tolerance. For example, palladium-catalyzed carbonylation reactions of aryl halides in the presence of an amine and carbon monoxide can produce benzamides. Copper-catalyzed Ullmann-type couplings of aryl halides with amides also provide a route to N-aryl benzamides, and similar principles can be applied to N-alkyl benzamides.

A method for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition-metal-free conditions has been reported, showcasing alternative C-S bond forming strategies that could be adapted for the synthesis of related structures.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, often leading to higher yields and purer products nih.gov. The direct amidation of carboxylic acids with amines can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent nih.gov.

For the synthesis of this compound, a mixture of benzoic acid and 3-(phenylthio)propan-1-amine could be subjected to microwave heating, potentially with a catalytic amount of a dehydrating agent or a Lewis acid, to rapidly form the desired amide. Comparative studies have shown that microwave-assisted synthesis of benzamide derivatives can lead to significantly higher yields in much shorter reaction times compared to conventional heating methods nih.gov. For example, the synthesis of N-(phenylcarbamothioyl) benzamide derivatives saw a significant increase in yield and decrease in reaction time under microwave irradiation nih.gov.

MethodReactantsConditionsAdvantageRef
Microwave-assisted amidationBenzoic acid, 3-(Phenylthio)propan-1-amineMicrowave irradiation, neat or with catalystRapid reaction, high yield, green chemistry nih.govnih.gov
Conventional HeatingAroyl chloride, Potassium thiocyanate, Substituted anilineRefluxEstablished method nih.gov
Microwave-Assisted SynthesisAroyl chloride, Potassium thiocyanate, Substituted anilineMicrowave irradiation (340 W, 5-10 min for isothiocyanate formation, 20-25 min for final product)Higher yield, shorter reaction time nih.gov

Continuous-Flow Synthesis Applications

The synthesis of amides is well-suited for adaptation to continuous-flow chemistry, a technology that offers significant advantages in terms of safety, scalability, and process control over traditional batch methods. acs.orgvapourtec.com Although a specific continuous-flow synthesis for this compound has not been reported, a process can be designed based on established flow amidation protocols. acs.org

In a hypothetical flow setup, streams of 3-(phenylthio)propan-1-amine with a base and benzoyl chloride would be pumped from separate reservoirs and combined in a T-mixer. The resulting stream would then pass through a heated coil reactor to ensure complete reaction. The residence time in the reactor is a critical parameter that can be precisely controlled by adjusting the flow rate and the reactor volume to maximize conversion and minimize impurity formation. researchgate.net Continuous-flow systems can handle exothermic reactions more safely due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. researchgate.net

Table 2: Projected Parameters for Continuous-Flow Synthesis of this compound

ParameterProjected Value/ConditionPurpose
Reactor TypePlug Flow Reactor (PFR) / Heated CoilProvides controlled reaction environment
Reagent Streams1: 3-(phenylthio)propan-1-amine + Base in Solvent2: Benzoyl Chloride in SolventPrecise stoichiometric control
SolventTetrahydrofuran (THF) or Acetonitrile (MeCN)Solubilizes reagents and products
Temperature60-100 °CAccelerates reaction rate
Residence Time5-20 minutesControlled by flow rate and reactor volume
Back-Pressure Regulator5-10 barAllows for heating solvent above its boiling point
QuenchingIn-line aqueous streamNeutralizes byproducts before collection

Derivatization Strategies for this compound

The structure of this compound offers three distinct regions for chemical modification: the benzamide aromatic ring, the propyl linker, and the phenylthio group.

Modifications of the Benzamide Aromatic Ring System

The benzamide aromatic ring can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The N-acyl group is a deactivating, meta-directing substituent due to the electron-withdrawing nature of the carbonyl group. msu.edu Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to introduce substituents at the meta-position relative to the amide linkage. These reactions typically require forcing conditions (e.g., strong acids, high temperatures) due to the deactivated nature of the ring. uomustansiriyah.edu.iq

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Benzamide Ring

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄N-(3-(Phenylthio)propyl)-3-nitrobenzamide
BrominationBr₂, FeBr₃3-Bromo-N-(3-(phenylthio)propyl)benzamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Acetyl-N-(3-(phenylthio)propyl)benzamide

Structural Diversification at the Propyl Chain

Direct functionalization of the saturated propyl chain is generally challenging due to the lack of reactive sites. The C-H bonds of the propyl linker are relatively inert. Radical halogenation could potentially introduce a halogen, but this method often suffers from a lack of selectivity, leading to a mixture of products. A more controlled approach would typically involve synthesizing analogues from different starting materials rather than modifying the propyl chain post-synthesis.

Functionalization and Oxidation of the Phenylthio Group

The sulfur atom of the phenylthio group is a key site for functionalization, primarily through oxidation. The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. acs.orgnih.gov This transformation significantly alters the electronic and steric properties of the molecule, increasing polarity and hydrogen bonding capability. The choice of oxidizing agent and reaction conditions determines the outcome. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yield the sulfoxide. Stronger conditions, such as using an excess of the oxidizing agent or more potent reagents like potassium permanganate, lead to the formation of the sulfone. rsc.org

Table 4: Oxidation Products of the Phenylthio Group

Product NameStructureTypical ReagentsOxidation State of Sulfur
N-(3-(Phenylsulfinyl)propyl)benzamideBenzoyl-NH-(CH₂)₃-S(O)-Ph1 eq. m-CPBA or H₂O₂+2 (Sulfoxide)
N-(3-(Phenylsulfonyl)propyl)benzamideBenzoyl-NH-(CH₂)₃-S(O)₂-Ph>2 eq. m-CPBA or KMnO₄+4 (Sulfone)

These oxidative transformations are valuable for creating analogues with different physicochemical properties for various research applications. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of N 3 Phenylthio Propyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a primary tool for the structural determination of N-(3-(Phenylthio)propyl)benzamide, offering precise insights into the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides a definitive proton count and reveals the electronic environment and connectivity of hydrogen atoms within the molecule. The signals are assigned based on their chemical shift (δ), multiplicity, and coupling constants (J). The aromatic protons of the benzamide (B126) and phenylthio groups typically appear in the downfield region of 7.2 to 7.8 ppm. The protons of the propyl chain are observed in the more shielded, upfield region. Specifically, the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) is expected around 3.4-3.6 ppm, the central methylene group (CH₂-CH₂-CH₂) around 1.9-2.1 ppm, and the methylene group adjacent to the sulfur atom (S-CH₂) around 2.9-3.1 ppm. A broad signal corresponding to the amide proton (N-H) is also anticipated, typically in the range of 6.5-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is based on typical chemical shifts for similar functional groups and structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (Benzamide)7.7-7.8Multiplet
Aromatic H (Benzamide/Phenylthio)7.2-7.5Multiplet
Amide H (N-H)6.5-8.0Broad Singlet
N-CH₂3.4-3.6Triplet
S-CH₂2.9-3.1Triplet
CH₂-CH₂-CH₂1.9-2.1Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found significantly downfield, typically above 165 ppm. Aromatic carbons resonate in the 120-140 ppm range, with the carbon attached to the sulfur atom (C-S) appearing around 135-140 ppm. The aliphatic carbons of the propyl chain appear in the upfield region, generally between 25 and 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on typical chemical shifts for similar functional groups and structural motifs.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)167-170
Aromatic C (ipso, C-S)135-140
Aromatic C (ipso, C-C=O)133-136
Aromatic C-H126-132
N-CH₂38-42
S-CH₂30-34
CH₂-CH₂-CH₂28-32

Advanced Multidimensional NMR Techniques for Conformational and Connectivity Studies

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and understanding the molecule's conformation and through-bond connectivity. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the propyl chain's structure by showing correlations between adjacent methylene groups (e.g., between N-CH₂ and the central CH₂, and between the central CH₂ and S-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton. psu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the fragments of the molecule, for instance, by showing a correlation from the N-CH₂ protons to the amide carbonyl carbon, and from the S-CH₂ protons to the ipso-carbon of the phenylthio ring. psu.edubmrb.io

These advanced techniques, used in concert, provide a complete and verified picture of the molecular structure of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, provides critical information about the functional groups present in the molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is expected to display several key absorption bands that confirm its identity. The most prominent features include the N-H stretching vibration, typically seen as a sharp peak around 3300 cm⁻¹, and the strong C=O stretching (Amide I band) of the amide group, which appears in the region of 1630-1680 cm⁻¹. tsijournals.com The N-H bending vibration (Amide II band) is another characteristic peak, usually found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range. The presence of the C-N stretching vibration around 1300-1400 cm⁻¹ and the C-S stretching, which is typically weaker and found in the 600-800 cm⁻¹ region, further corroborates the structure. nist.govresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound Note: Wavenumbers are based on typical values for the specified functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchAmide~3300
Aromatic C-H StretchPhenyl Rings3000-3100
Aliphatic C-H StretchPropyl Chain2850-2960
C=O Stretch (Amide I)Amide1630-1680
N-H Bend (Amide II)Amide1515-1570
Aromatic C=C StretchPhenyl Rings1450-1600
C-N StretchAmide1300-1400
C-S StretchThioether600-800

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring C=C stretching vibrations would be expected to produce strong Raman signals in the 1580-1610 cm⁻¹ region. The symmetric stretching of the C-S bond, which can be weak in the IR spectrum, often gives a more readily identifiable signal in the Raman spectrum, typically between 600 and 750 cm⁻¹. The C=O stretch of the amide is also observable but may be less intense than in the FTIR spectrum. This technique is especially useful for analyzing the skeletal vibrations of the carbon framework, providing a comprehensive vibrational profile when used alongside FTIR.

Mass Spectrometry in Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method is crucial for confirming its molecular weight and providing insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₇NOS, corresponding to a monoisotopic mass of approximately 271.10 g/mol . guidechem.com

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ is formed. By subjecting this ion to collision-induced dissociation, a characteristic fragmentation pattern is produced, which helps in elucidating the molecule's structure. The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide linkage, the propyl chain, and the thioether bond.

Key fragmentation pathways for amides and thioethers often involve the cleavage of bonds adjacent to the heteroatoms (N and S) and the carbonyl group. For instance, the fragmentation of protonated amide compounds can lead to the formation of specific rearranged ions. nih.gov In aromatic compounds with alkyl chains, such as propylbenzene, a common fragmentation involves the loss of the alkyl group or parts of it. docbrown.info

Based on the structure of this compound, several characteristic fragment ions can be predicted. The table below outlines some of the plausible fragment ions and their corresponding mass-to-charge ratios.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Structural Formula of Fragment Notes
271 Molecular Ion [C₁₆H₁₇NOS]⁺ Represents the intact molecule with one electron removed.
105 Benzoyl cation [C₆H₅CO]⁺ A very common fragment for benzamides, resulting from cleavage of the amide C-N bond.
136 Phenylthiopropyl cation [C₆H₅S(CH₂)₃]⁺ Formed by cleavage of the amide C-N bond with charge retention on the propylthio fragment.
109 Phenylthio cation [C₆H₅S]⁺ Results from cleavage of the C-S bond in the propyl chain.
77 Phenyl cation [C₆H₅]⁺ A common fragment in aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the presence of chromophores—parts of a molecule that absorb light.

This compound possesses two primary chromophoric systems: the benzamide moiety and the phenylthio moiety. Both of these contain benzene (B151609) rings, which are known to exhibit characteristic π → π* transitions. Additionally, the carbonyl group (C=O) of the benzamide and the sulfur atom of the thioether contain non-bonding electrons (n electrons) that can undergo n → π* transitions. researchgate.netresearchgate.net

The π → π* transitions in the phenyl rings are typically observed as strong absorption bands in the UV region. The n → π* transitions are generally weaker and can sometimes be obscured by the more intense π → π* bands. The presence of the sulfur atom as a heteroatomic auxochrome can influence the absorption maxima, potentially causing a bathochromic (red) shift compared to simple benzene.

Table 2: Expected Electronic Transitions for this compound

Chromophore Type of Transition Expected Wavelength Region Relative Intensity
Phenyl Ring (Benzamide) π → π* ~200-280 nm High
Carbonyl Group (Amide) n → π* >280 nm Low
Phenyl Ring (Thioether) π → π* ~200-280 nm High
Sulfur Atom (Thioether) n → σ* / n → π* ~250-300 nm Low to Medium

The exact absorption maxima (λmax) and molar absorptivities (ε) would need to be determined experimentally by recording the UV-Vis spectrum of a solution of this compound in a suitable non-absorbing solvent.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a single crystal, it is possible to elucidate the complete molecular structure, including bond lengths, bond angles, and torsional angles. This technique also reveals how molecules are packed together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. mdpi.com

A search of the current literature did not yield a solved crystal structure for this compound. However, if a suitable single crystal were grown, X-ray diffraction analysis would provide a wealth of structural information. The analysis would begin with the determination of the unit cell parameters, which define the size and shape of the basic repeating unit of the crystal, and the space group, which describes the symmetry of the crystal lattice.

The resulting structural data would be invaluable for understanding the molecule's conformation in the solid state. For example, it would reveal the dihedral angles between the two phenyl rings and the planarity of the amide group. Such information is critical for structure-activity relationship studies in medicinal chemistry and for understanding the physical properties of the material.

Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction Analysis

Parameter Description Example (Hypothetical)
Crystal System One of seven crystal systems describing the symmetry of the unit cell. Monoclinic
Space Group Describes the symmetry operations of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell edges. a = 10.5 Å, b = 8.2 Å, c = 15.1 Å
α, β, γ (°) The angles between the unit cell axes. α = 90°, β = 95.5°, γ = 90°
Volume (ų) The volume of the unit cell. 1295 ų
Z The number of molecules per unit cell. 4
Calculated Density (g/cm³) The density of the crystal calculated from the crystallographic data. 1.390 g/cm³

This detailed structural information complements the data obtained from spectroscopic techniques, providing a complete picture of the molecular and supramolecular characteristics of this compound.

Advanced Computational and Theoretical Investigations of N 3 Phenylthio Propyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, energies, and reactivity. Methodologies like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping provide a deep understanding of a molecule's electronic characteristics. However, specific research applying these techniques to N-(3-(Phenylthio)propyl)benzamide is not available.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the most stable conformation (ground state geometry) of a molecule and to calculate its thermodynamic properties. For this compound, this would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms and calculating energies to predict its stability.

Status: There are no specific DFT studies detailing the ground state geometry or energetics for this compound found in the provided search results.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. An NBO analysis of this compound would provide insights into the interactions between the phenylthio, propyl, and benzamide (B126) moieties, quantifying the delocalization of electron density and its contribution to the molecule's stability.

Status: Specific NBO analysis data for this compound, which would detail intramolecular charge transfer and bonding interactions, is not present in the available search results.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. An MEP map of this compound would show electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue), indicating likely sites for hydrogen bonding and other electrostatic interactions.

Status: No MEP maps or related analysis for this compound were found in the provided search results.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful techniques for exploring the interaction of a small molecule with biological macromolecules, which is crucial for drug design and discovery.

Molecular Docking Simulations for Putative Binding Modes with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of medicinal chemistry, it is used to predict how a ligand, such as this compound, might interact with the active site of a protein or enzyme. Such simulations could identify key amino acid residues involved in binding and suggest potential biological activities. While studies on related benzamide derivatives have utilized molecular docking to explore their roles as inhibitors for targets like cholesteryl ester transfer protein (CETP) or in the Hedgehog signaling pathway, this specific compound has not been similarly investigated in the provided results. nih.govrsc.org

Status: There are no published molecular docking studies in the search results that investigate the binding of this compound to any specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and stability. These simulations can elucidate the flexibility of a molecule like this compound by tracking the atomic positions and velocities over time, governed by a force field.

For a ligand-target complex, MD simulations are instrumental in assessing its stability. By simulating the complex in a solvated environment, researchers can analyze key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand how the ligand binds and whether the complex remains stable.

Despite the utility of this technique, there are no specific MD simulation studies published in the scientific literature for this compound. Therefore, no data on its conformational flexibility or the stability of its potential ligand-target complexes from MD simulations is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of compounds and their biological activities. This approach is widely used in drug discovery to predict the activity of new chemical entities and to guide the design of more potent molecules.

A typical QSAR study involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. These descriptors are then correlated with experimental activity data using statistical methods to build a predictive model. The robustness of a QSAR model is evaluated through rigorous internal and external validation techniques.

A search of the scientific literature did not yield any QSAR models developed specifically for this compound or a series of its analogs. Consequently, there are no predictive design studies based on QSAR for this compound.

Theoretical Mechanistic Studies

Theoretical mechanistic studies employ quantum chemical methods, such as Density Functional Theory (DFT), to investigate the pathways of chemical reactions, including the identification of transition states and intermediates.

Elucidation of Reaction Pathways and Transition State Analysis

This area of computational chemistry focuses on mapping the potential energy surface of a reaction to understand its mechanism in detail. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway and identify the rate-determining step.

No theoretical studies on the reaction pathways for the synthesis or metabolism of this compound have been published. As a result, there is no available data on its transition state analysis.

Investigation of Tautomerism and Rearrangement Intermediates

Computational methods are also used to study the relative stabilities of tautomers and to investigate the possibility of molecular rearrangements through the characterization of rearrangement intermediates. These studies are crucial for understanding the chemical behavior and potential biological activity of a compound.

There is no published research focusing on the theoretical investigation of tautomerism or rearrangement intermediates for this compound.

Mechanistic Insights into N 3 Phenylthio Propyl Benzamide Reactivity and Molecular Interactions

Elucidation of Specific Reaction Mechanisms Involving the Benzamide (B126) Moiety

The benzamide moiety is a cornerstone of the molecular structure of N-(3-(Phenylthio)propyl)benzamide. A primary reaction mechanism associated with this group is hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by acids or bases, leading to the formation of benzoic acid and 3-(phenylthio)propan-1-amine. researchgate.netumich.edu The rate of hydrolysis can be influenced by substituents on the N-propyl chain, with both electronic and steric factors playing a role. researchgate.netacs.org For instance, the electron-withdrawing nature of the acyl group can affect the stability of the amide bond. nih.gov

The amide group itself contains a nitrogen atom with a lone pair of electrons and a carbonyl group, which can participate in various non-covalent interactions. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com These interactions are crucial for the molecule's association with other molecules, including biological macromolecules. mdpi.comnih.gov

Role of the Thioether Linkage in Modulating Chemical Reactivity and Stability

The thioether linkage (-S-) in this compound significantly influences the molecule's chemical properties. A key reaction of the thioether group is oxidation. acsgcipr.orgyoutube.com Depending on the oxidizing agent and conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) (a single oxygen atom bonded to the sulfur) or further to a sulfone (two oxygen atoms bonded to the sulfur). acsgcipr.orgsmolecule.comresearchgate.netorganic-chemistry.org For example, hydrogen peroxide can oxidize thioethers to sulfoxides, and this reactivity has been explored in the design of reactive oxygen species (ROS)-sensitive systems. acs.orgnih.gov However, the rate of this oxidation can be slow under physiological conditions. acs.orgnih.gov Hypochlorite, another ROS, can oxidize thioethers much more rapidly. acs.orgnih.gov This oxidation alters the electronic and steric properties of the molecule, which can impact its stability and biological interactions. nih.gov

The sulfur atom in the thioether is also a good nucleophile, meaning it can readily donate its electrons to form new bonds. youtube.commasterorganicchemistry.com This nucleophilicity allows it to participate in reactions such as SN2 reactions with alkyl halides. masterorganicchemistry.com The thioether linkage is generally stable but can be cleaved under specific conditions, such as through hydrogenolysis using catalysts like Raney nickel. wikipedia.org

Investigation of Molecular Interactions with Biological Macromolecules at a Mechanistic Level

The way this compound interacts with large biological molecules like proteins and enzymes is of significant interest for understanding its potential biological effects.

Molecular Mechanisms of Enzyme Inhibition

Benzamide derivatives are known to act as inhibitors for various enzymes. researchgate.net For instance, certain benzamides inhibit histone deacetylases (HDACs), which are involved in gene regulation. nih.govacs.org The inhibitory mechanism often involves the benzamide's carbonyl group coordinating with a metal ion, such as zinc, in the enzyme's active site. nih.gov Other benzamide-containing molecules have been designed as inhibitors for enzymes like CYP1B1, which is implicated in cancer. vensel.org Benzamide riboside, a related compound, is metabolized into an analogue of NAD that inhibits IMP dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis. nih.gov While specific studies on this compound are limited, its structural motifs suggest potential for similar inhibitory activities. The phenylthio group could contribute to binding through hydrophobic interactions within the enzyme's active site. smolecule.com

Receptor Binding Dynamics and Allosteric Modulation

Benzamide derivatives have been explored as allosteric modulators of receptors, which are proteins that receive and transmit signals. nih.govacs.orgnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) site where the natural ligand binds. nih.govwikipedia.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural ligand. nih.govnih.govwikipedia.org For example, aryl benzamide derivatives have been studied as negative allosteric modulators of the mGluR5 receptor, a target for treating depression. nih.gov The binding of these molecules is often stabilized by hydrogen bonds and π–π stacking interactions. nih.gov Thioether-containing cyclic peptides have also been shown to bind with high affinity and selectivity to various receptors, including opioid receptors. mdpi.comnih.gov The flexible propyl chain in this compound would allow it to adopt different conformations to fit into a receptor's binding pocket.

Structure Activity Relationship Sar Studies of N 3 Phenylthio Propyl Benzamide and Its Analogues

Impact of Substituent Effects on the Benzamide (B126) Ring System

The benzamide ring is a key structural motif in a multitude of biologically active compounds, and its substitution pattern can profoundly influence molecular interactions. In the context of N-(3-(Phenylthio)propyl)benzamide analogues, particularly those investigated as inhibitors of the Kv1.3 potassium channel, the nature and position of substituents on the benzamide ring are critical determinants of potency and selectivity. nih.govnih.gov

Research on related benzamide derivatives has shown that both electronic and steric factors of the substituents play a significant role. For instance, in a series of benzamide-based Kv1.3 inhibitors, modifications at the 2-position of the benzoyl ring were generally well-tolerated, whereas substitutions at the 3- or 4-positions often led to a decrease in potency. researchgate.net This suggests that the space around the benzamide ring in the binding pocket of the target protein is constrained.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the amide carbonyl oxygen, thereby modulating its ability to act as a hydrogen bond acceptor. This is a crucial interaction for the binding of many small molecule inhibitors. For example, the introduction of a methoxy (B1213986) group (an EDG) at the 2-position of the benzamide ring has been a common strategy in the design of potent Kv1.3 inhibitors. farmaceut.org Conversely, the placement of bulky or strongly electron-withdrawing substituents can lead to steric clashes or unfavorable electronic interactions, diminishing the compound's activity.

The following table summarizes the general trends observed for substituent effects on the benzamide ring in analogous systems.

Substituent Type Position on Benzamide Ring General Impact on Activity
Small, Electron-Donating (e.g., -OCH3)2-positionOften enhances potency
Small, Electron-Withdrawing (e.g., -Cl)2-positionCan be tolerated or slightly decrease potency
Bulky Groups (e.g., -tBu)Any positionGenerally decreases potency due to steric hindrance
Substituents at 3- or 4-positions3- or 4-positionOften leads to a significant loss of potency

Influence of Propyl Chain Length and Modifications on Molecular Recognition

The three-carbon propyl chain in this compound serves as a flexible linker, connecting the benzamide and phenylthio moieties. The length and rigidity of this linker are critical for orienting these two key pharmacophoric groups correctly within the binding site of a biological target.

Studies on various classes of enzyme inhibitors and receptor ligands have consistently demonstrated that the length of an aliphatic chain can have a dramatic effect on biological activity. An optimal chain length allows the terminal functional groups to simultaneously engage with their respective binding pockets. Deviation from this optimal length, either by shortening or lengthening the chain, can lead to a significant loss of affinity. For this compound analogues, the propyl chain appears to be a favorable linker length for certain biological targets.

Modifications to the propyl chain can also influence activity. Introducing rigidity, for example by incorporating a double bond or a cyclic structure, can pre-organize the molecule into a more favorable conformation for binding, potentially increasing potency. However, this can also have the opposite effect if the rigidified conformation is not complementary to the binding site. The introduction of substituents on the propyl chain can also impact activity through steric or electronic effects.

The table below illustrates the hypothetical impact of modifying the linker between the benzamide and phenylthio groups.

Linker Modification Rationale Predicted Impact on Activity
Shortening (e.g., ethyl)Alters the distance between pharmacophoresLikely to decrease potency
Lengthening (e.g., butyl)Alters the distance between pharmacophoresLikely to decrease potency
Introduction of a double bondIncreases rigidityPotentially increases potency if the conformation is optimal
Incorporation into a cyclic systemIncreases rigidity and introduces conformational biasPotentially increases potency if the conformation is optimal
Addition of a methyl groupIntroduces a steric and electronic changeCould increase or decrease potency depending on the binding site

Role of the Phenylthio Group in Modulating Molecular Interactions

The phenylthio group in this compound plays a crucial role in molecular interactions, likely engaging in hydrophobic and potentially π-stacking interactions within a specific sub-pocket of the target protein. The sulfur atom can also participate in various non-covalent interactions.

Bioisosteric replacement is a common strategy in medicinal chemistry to probe the importance of a particular functional group and to optimize physicochemical properties. cambridgemedchemconsulting.com Replacing the phenylthio group with other moieties can provide valuable insights into the SAR. For instance, replacing the sulfur atom with an oxygen (phenoxy) or a methylene (B1212753) group (phenylpropyl) would alter the geometry and electronic properties of the linker. The replacement of the phenyl ring with other aromatic or heteroaromatic rings can also be explored to fine-tune interactions. rsc.org For example, replacing the phenyl ring with a thiophene (B33073) ring has been shown to be a successful bioisosteric replacement in some cases, maintaining or even improving biological activity. rsc.orgnih.gov

The nature of the substituent on the phenyl ring of the phenylthio group can also be varied to explore further SAR. Electron-donating or electron-withdrawing groups on this ring can modulate the electronic character of the sulfur atom and the aromatic ring, influencing their interactions with the target.

The following table outlines potential bioisosteric replacements for the phenylthio group and their predicted effects.

Original Group Bioisosteric Replacement Rationale for Replacement Potential Impact on Activity
PhenylthioPhenoxyAlters the electronic character and bond angles of the linkerMay increase or decrease potency depending on the target's requirements
PhenylthioBenzylRemoves the sulfur atom, altering the linker's flexibility and electronic natureLikely to significantly alter activity
PhenylthioThienylthioReplaces the phenyl ring with a thiophene ring, a common bioisostereMay maintain or enhance potency
PhenylthioSubstituted PhenylthioModulates the electronic and steric properties of the phenyl ringCan be used to fine-tune interactions and improve potency

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical aspect of drug action, as biological macromolecules are chiral and often exhibit a high degree of stereoselectivity in their interactions with small molecules. For analogues of this compound that possess chiral centers, the absolute configuration can have a profound impact on their biological activity.

Chiral centers can be introduced into the molecule, for example, by substitution on the propyl chain or by the presence of a chiral sulfoxide (B87167) if the sulfur atom is oxidized. The different enantiomers or diastereomers of a chiral molecule can exhibit vastly different potencies, with one isomer often being significantly more active than the others. This is because only one stereoisomer may be able to achieve the optimal three-dimensional orientation required for high-affinity binding to the target.

In studies of related benzamide-based Kv1.3 inhibitors, it has been observed that stereoisomers can have markedly different activities. For example, in some series, the trans isomers were found to be more potent than the cis isomers, highlighting the importance of the spatial arrangement of the pharmacophoric groups. farmaceut.orgnih.gov The resolution and pharmacological evaluation of individual enantiomers are therefore essential steps in understanding the SAR of chiral analogues.

The table below illustrates the importance of stereochemistry with a hypothetical example of a chiral analogue of this compound.

Stereoisomer Relative Orientation of Substituents Hypothetical Activity
(R)-enantiomerSpecific 3D arrangementHigh Potency
(S)-enantiomerMirror image 3D arrangementLow or No Potency
cis-diastereomerSubstituents on the same side of a ringMay have different potency than the trans isomer
trans-diastereomerSubstituents on opposite sides of a ringMay have different potency than the cis isomer

Synthetic Applications and Advanced Materials Research Involving N 3 Phenylthio Propyl Benzamide

Utilization as a Building Block in Complex Organic Synthesis

There is a lack of available scientific literature detailing the use of N-(3-(Phenylthio)propyl)benzamide as a specific building block in the synthesis of more complex molecules. While its structure suggests it could potentially serve as a scaffold for introducing both benzamide (B126) and phenylthio moieties into a larger structure, no published research currently elaborates on this.

Integration into Designed Molecular Assemblies and Functional Materials

No research articles were found that describe the integration of this compound into designed molecular assemblies or the development of functional materials. The properties that would make it suitable for such applications, such as its potential for self-assembly or its electronic or photophysical characteristics, have not been reported in the scientific literature.

Methodologies for Lead Compound Optimization and Molecular Design

The concept of lead compound optimization involves modifying the chemical structure of a compound to enhance its desired properties, often in the context of drug discovery. However, there are no published studies that identify this compound as a lead compound or describe any efforts to optimize its structure for a particular biological target or application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(Phenylthio)propyl)benzamide, and how can reaction yields be improved?

  • Methodology : The synthesis of benzamide derivatives typically involves coupling reactions between amines and benzoyl chloride derivatives. For this compound, a thiol-alkylation step using 3-mercaptopropylbenzamide and phenylthio precursors is critical. Reaction optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups.
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate thiols and accelerate alkylation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
    • Yield improvement : Adjusting stoichiometric ratios (e.g., excess phenylthio reagent) and reaction temperature (60–80°C) can increase yields to >70% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm), methylene groups in the propyl chain (δ 2.5–3.5 ppm), and phenylthio sulfur environment .
  • Mass spectrometry : HR-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~342) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Screening protocols :

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Thrombosis models : Platelet aggregation assays using ADP or collagen as agonists .

Advanced Research Questions

Q. How does the phenylthio moiety influence the compound’s pharmacokinetics and target binding?

  • Mechanistic insights :

  • Lipophilicity : The phenylthio group increases logP values, enhancing membrane permeability (calculated via Molinspiration or ACD/Labs) .
  • Target interaction : Molecular docking studies (e.g., AutoDock Vina) suggest the sulfur atom forms hydrogen bonds with residues in Bcl-2 or kinase domains .
  • Metabolism : Cytochrome P450 (CYP3A4) likely mediates oxidative desulfurization, requiring metabolite identification via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Experimental design :

  • Variations : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing -NO₂ or -CF₃) to assess electronic effects .
  • Biological testing : Compare IC₅₀ values across analogs to correlate substituent effects with potency .
  • Computational modeling : QSAR models using Hammett constants or molecular descriptors to predict activity .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Troubleshooting strategies :

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Control compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Data normalization : Express results as percentage inhibition relative to vehicle controls to reduce inter-experiment variability .

Q. What strategies mitigate off-target effects observed in in vivo models?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance selectivity .
  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish therapeutic windows .
  • Toxicogenomics : RNA-seq to identify pathways affected by off-target toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.